C18H18N2O2
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Overview
Description
2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methylimidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound are known to block γ-aminobutyric acid receptors, leading to sedative and hypnotic effects . Other derivatives may inhibit enzymes or interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, zolpidem is widely used as a hypnotic agent, while alpidem has anxiolytic properties. The unique structure of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-7-14(9-13(11)3)17-15(10-16(21)22)20-8-4-5-12(2)18(20)19-17/h4-9H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSNTFPQIWKXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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